Cyanthiwigin AD
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Overview
Description
Cyanthiwigin AD is a natural product found in Myrmekioderma rea with data available.
Scientific Research Applications
Discovery and Structural Analysis
Cyanthiwigin AD, along with its counterparts Cyanthiwigin AC and AB, was first identified in the Jamaican sponge Myrmekioderma styx. These novel diterpenes were isolated and their unique structures, representing new diterpene-type skeletons, were elucidated using 1D and 2D NMR spectroscopic methods (Peng, Avery, & Hamann, 2003).
Biological Activities
The Cyanthiwigin family, including Cyanthiwigin AD, is part of a broader group of compounds that have been studied for their biological activities. For instance, some members of this family have demonstrated activities against viruses like hepatitis B and HIV-1, as well as against Mycobacterium tuberculosis. They have also shown activity against human primary tumor cells, highlighting their potential in medical research and drug development (Peng et al., 2002).
Microbial Metabolism and Antibiotic Synergy
Studies on the microbial metabolism of Cyanthiwigin B, a close relative of Cyanthiwigin AD, indicate that it can be transformed by actinomycete cultures into new metabolites. These metabolites have shown the capability to enhance the antimicrobial activity of other compounds, suggesting a potential role in developing new antibiotic therapies (Peng et al., 2006).
Synthetic Studies and Late-Stage Diversification
The synthesis and modification of Cyanthiwigin natural products, including Cyanthiwigin AD, have been a focus of research. This includes developing methods for late-stage diversification of these complex molecular scaffolds, which is crucial for exploring their potential therapeutic properties and understanding their reactivity and structure-activity relationships (Kim, 2017).
properties
Product Name |
Cyanthiwigin AD |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3aS,5aS,7S,8R,9aR,9bS)-8-hydroxy-3a,5a,7-trimethyl-3-oxo-1-propan-2-yl-5,6,8,9,9a,9b-hexahydro-4H-cyclopenta[a]naphthalene-7-carbaldehyde |
InChI |
InChI=1S/C20H30O3/c1-12(2)13-8-16(23)20(5)7-6-18(3)10-19(4,11-21)15(22)9-14(18)17(13)20/h8,11-12,14-15,17,22H,6-7,9-10H2,1-5H3/t14-,15-,17-,18+,19-,20-/m1/s1 |
InChI Key |
XPTDUTXVECNVDH-BRGLROSXSA-N |
Isomeric SMILES |
CC(C)C1=CC(=O)[C@@]2([C@H]1[C@H]3C[C@H]([C@@](C[C@@]3(CC2)C)(C)C=O)O)C |
Canonical SMILES |
CC(C)C1=CC(=O)C2(C1C3CC(C(CC3(CC2)C)(C)C=O)O)C |
synonyms |
cyanthiwigin AD |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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